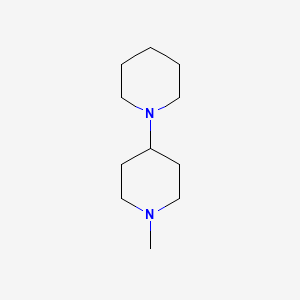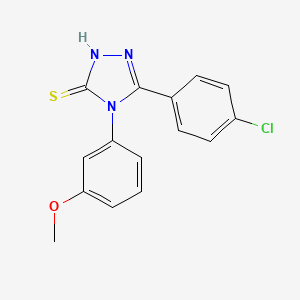
5-(4-chlorophenyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as CMT-3, is a chemical compound that belongs to the family of triazole derivatives. It has been extensively studied for its potential use in scientific research and has shown promising results in various fields.
Mécanisme D'action
5-(4-chlorophenyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione exerts its biological effects by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the breakdown of extracellular matrix proteins. By inhibiting MMP activity, 5-(4-chlorophenyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can prevent the invasion and metastasis of cancer cells and reduce inflammation in various diseases.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have a wide range of biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation in various diseases. It has also been shown to have an analgesic effect, making it a potential candidate for the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-chlorophenyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several advantages for use in lab experiments. It is relatively easy to synthesize, and its biological effects have been extensively studied. However, it also has some limitations. Its solubility in water is relatively low, which can make it difficult to work with in some experiments. Additionally, its effects can vary depending on the cell type and experimental conditions.
Orientations Futures
There are several potential future directions for research on 5-(4-chlorophenyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One area of interest is its potential use in combination with other anticancer drugs to enhance their effectiveness. Another area of interest is its potential use in the treatment of other inflammatory diseases, such as multiple sclerosis. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Méthodes De Synthèse
The synthesis of 5-(4-chlorophenyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves the reaction of 4-chlorobenzaldehyde and 3-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with hydrazine hydrate to obtain 5-(4-chlorophenyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
Applications De Recherche Scientifique
5-(4-chlorophenyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been extensively studied for its potential use in scientific research. It has been shown to have anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use in the treatment of osteoporosis, rheumatoid arthritis, and other inflammatory diseases.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-4-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-20-13-4-2-3-12(9-13)19-14(17-18-15(19)21)10-5-7-11(16)8-6-10/h2-9H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTWHZDGMZKGHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5708336.png)
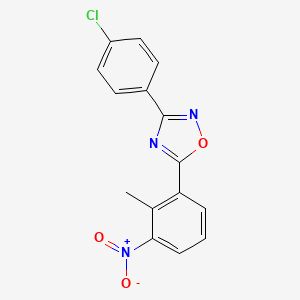
![N-benzyl-2-[3-methyl-2-(methylthio)phenoxy]acetamide](/img/structure/B5708352.png)
![4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate](/img/structure/B5708353.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5708358.png)
![2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B5708359.png)
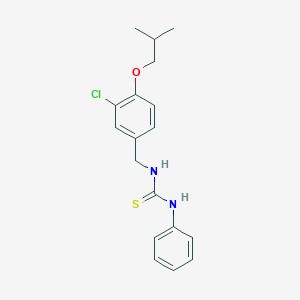
![2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5708369.png)
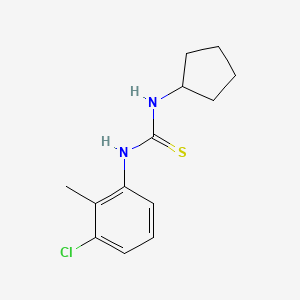
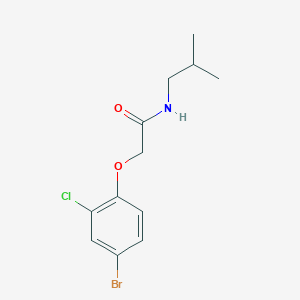
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B5708388.png)

